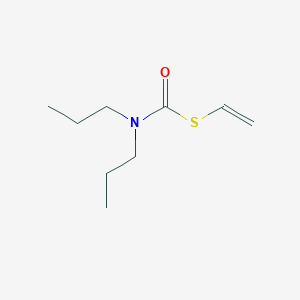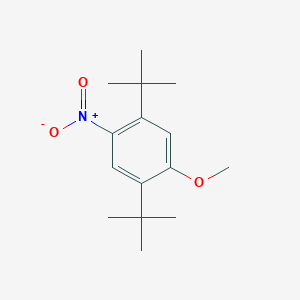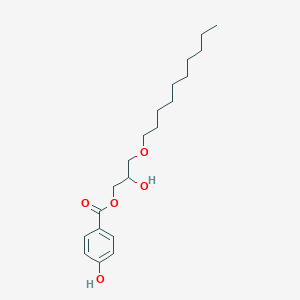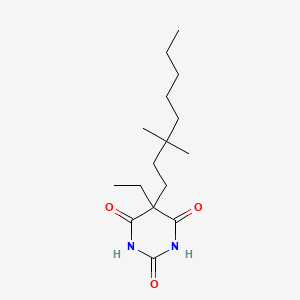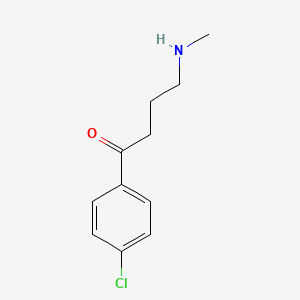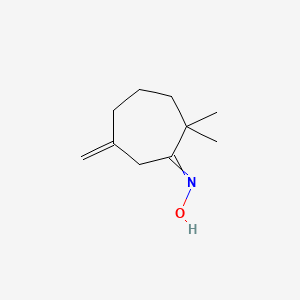![molecular formula C11H12Cl3NO2 B14327204 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one CAS No. 111468-92-9](/img/structure/B14327204.png)
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to a pentanone chain
Preparation Methods
The synthesis of 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state, such as a hydroxyl group.
Scientific Research Applications
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one involves its interaction with specific molecular targets. The trichloroacetyl group is known to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one can be compared with other similar compounds, such as:
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one: This compound has a shorter carbon chain but shares similar reactivity and applications.
1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]undecan-1-one: This compound has a longer carbon chain and may exhibit different physical properties due to its increased molecular weight.
Properties
CAS No. |
111468-92-9 |
|---|---|
Molecular Formula |
C11H12Cl3NO2 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one |
InChI |
InChI=1S/C11H12Cl3NO2/c1-2-3-4-9(16)7-5-8(15-6-7)10(17)11(12,13)14/h5-6,15H,2-4H2,1H3 |
InChI Key |
ZXYJTKZLPVSBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


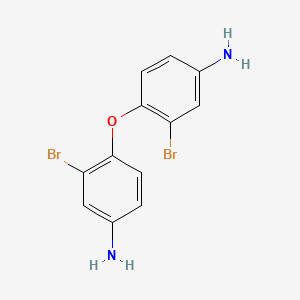


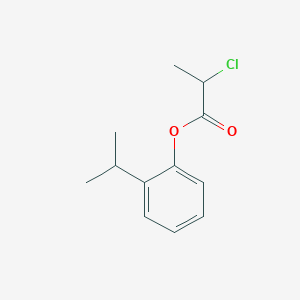
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
